molecular formula C23H19N3O3S B3712075 N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide

N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide

Cat. No.: B3712075
M. Wt: 417.5 g/mol
InChI Key: WURFNOHTPMOKEU-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide is a complex organic compound with a unique structure that combines a benzoxazole ring, a methoxyphenyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The methoxyphenyl group is then introduced via electrophilic aromatic substitution. The final step involves the formation of the carbamothioyl linkage and the attachment of the phenylacetamide moiety through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. The methoxyphenyl group may enhance the compound’s binding affinity to certain proteins, while the carbamothioyl linkage can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide is unique due to its combination of a benzoxazole ring and a phenylacetamide moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-28-18-10-7-16(8-11-18)22-25-19-14-17(9-12-20(19)29-22)24-23(30)26-21(27)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H2,24,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURFNOHTPMOKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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